2-(3,5-dichlorophenyl)pyrrolidine;hydrochloride
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Overview
Description
2-(3,5-Dichlorophenyl)pyrrolidine Hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 3,5-dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichlorophenyl)pyrrolidine Hydrochloride typically involves the reaction of 3,5-dichlorobenzaldehyde with pyrrolidine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing chlorine atoms.
Scientific Research Applications
2-(3,5-Dichlorophenyl)pyrrolidine Hydrochloride is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 2-(3,5-Dichlorophenyl)pyrrolidine
- 2-(3,5-Dichlorophenyl)pyrrolidine-2,5-dione
- 2-(3,5-Dichlorophenyl)pyrrolidine-2-one
Comparison: 2-(3,5-Dichlorophenyl)pyrrolidine Hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to its non-salt counterparts. This makes it more suitable for certain applications, particularly in medicinal chemistry where solubility and stability are crucial .
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJQJRRBSATEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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